Piperidine, 2-(1,2,4-oxadiazol-5-yl)-
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Overview
Description
Piperidine, 2-(1,2,4-oxadiazol-5-yl)- is a compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-(1,2,4-oxadiazol-5-yl)- typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-(1,2,4-oxadiazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Piperidine, 2-(1,2,4-oxadiazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Derivatives of this compound have shown promise as antimicrobial, antifungal, and anticancer agents.
Industry: It is used in the development of materials such as fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of Piperidine, 2-(1,2,4-oxadiazol-5-yl)- involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely used in medicinal chemistry for its bioactive properties.
Uniqueness
Piperidine, 2-(1,2,4-oxadiazol-5-yl)- is unique due to the specific arrangement of its nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11N3O/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2 |
InChI Key |
MESIIFYBDRDBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=NO2 |
Origin of Product |
United States |
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